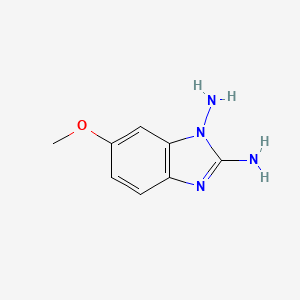

6-Methoxybenzimidazole-1,2-diamine

Description

Properties

CAS No. |

171082-89-6 |

|---|---|

Molecular Formula |

C8H10N4O |

Molecular Weight |

178.195 |

IUPAC Name |

6-methoxybenzimidazole-1,2-diamine |

InChI |

InChI=1S/C8H10N4O/c1-13-5-2-3-6-7(4-5)12(10)8(9)11-6/h2-4H,10H2,1H3,(H2,9,11) |

InChI Key |

SJQFZWYIPQNOBS-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N=C(N2N)N |

Synonyms |

1H-Benzimidazole-1,2-diamine,6-methoxy-(9CI) |

Origin of Product |

United States |

Contextual Significance of Benzimidazole Scaffolds in Advanced Chemistry

The benzimidazole (B57391) nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a cornerstone in the architecture of biologically active molecules. chemsrc.comresearchgate.net This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.netijfmr.com The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological profiles. questjournals.orgresearchgate.net

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including:

Antimicrobial and Antifungal Properties: Many benzimidazole compounds have demonstrated significant efficacy against various bacterial and fungal strains. ijbpas.comrsc.orgresearchgate.net

Antiviral Activity: The benzimidazole core is present in several antiviral agents. researchgate.netisca.me

Anticancer Activity: Numerous studies have highlighted the potential of benzimidazole derivatives as anticancer agents, targeting various pathways involved in tumor growth. ijfmr.comnih.gov

Anti-inflammatory Effects: Certain derivatives have shown potent anti-inflammatory properties, often by inhibiting specific enzymes like cyclooxygenase. ekb.egnih.gov

Antihypertensive and Other Activities: The therapeutic applications of benzimidazoles extend to cardiovascular diseases and beyond. ijfmr.comresearchgate.net

The significance of this scaffold is not limited to its biological effects. The stable, aromatic nature of the benzimidazole system, coupled with its capacity for hydrogen bonding and π-π stacking interactions, makes it a valuable component in the design of functional materials and coordination chemistry. researchgate.net The synthesis of benzimidazole derivatives is a major focus of organic chemistry, with numerous methods developed for their preparation, often involving the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids. nih.goviucr.org

Structural Characteristics and Chemical Importance of Benzimidazole 1,2 Diamine Derivatives

Within the broader family of benzimidazoles, the benzimidazole-1,2-diamine subclass presents unique structural features. The parent compound, benzimidazole-1,2-diamine, is characterized by the presence of two amino groups attached to the nitrogen atoms of the imidazole (B134444) ring. This arrangement imparts specific chemical properties that distinguish it from other benzimidazole (B57391) derivatives.

The primary chemical importance of benzimidazole-1,2-diamine derivatives lies in their potential as versatile building blocks, or synthons, for more complex molecules. The two amine groups serve as reactive sites for a variety of chemical transformations, allowing for the construction of novel heterocyclic systems. The precursor for the benzimidazole core itself is typically a benzene-1,2-diamine derivative. nih.goviucr.org

| Property | Value |

|---|---|

| Molecular Formula | C7H8N4 |

| Molecular Weight | 148.165 g/mol |

| Boiling Point | 407.6°C at 760 mmHg |

| Flash Point | 200.3°C |

| Density | 1.52 g/cm³ |

| LogP | 0.84360 |

| Refractive Index | 1.774 |

Data sourced from chemical databases. chemsrc.com

The presence of the diamine functionality suggests potential applications in areas such as:

Ligand Chemistry: The nitrogen atoms can act as coordination sites for metal ions, making these compounds candidates for the development of novel catalysts or metal-organic frameworks.

Polymer Chemistry: The diamine groups can serve as monomers in polymerization reactions, leading to new classes of polymers with integrated benzimidazole units.

Research Landscape and Emerging Trends for 6 Methoxybenzimidazole 1,2 Diamine

Classical and Established Synthetic Routes to Benzimidazole-1,2-diamines

The foundational methods for constructing the benzimidazole core have been known for over a century and continue to be widely employed. These classical routes typically involve the cyclocondensation of ortho-phenylenediamines with various carbonyl-containing compounds or their derivatives under specific, often harsh, reaction conditions. rsc.org

Adaptation of Phillips-Ladenburg Reaction for Diamine Synthesis

The Phillips-Ladenburg reaction is a cornerstone in benzimidazole synthesis, traditionally involving the condensation of an ortho-phenylenediamine with a carboxylic acid. orientjchem.orgsemanticscholar.org The reaction is typically facilitated by heating in the presence of a dilute mineral acid, such as hydrochloric acid. encyclopedia.pubijariie.comresearchgate.net This method is versatile and has been used to prepare a wide array of 2-substituted benzimidazoles. ijariie.com While the original conditions can be harsh, sometimes requiring temperatures over 180°C in sealed vessels, especially for aromatic acids, the reaction is effective for many aliphatic acids. colab.ws

The process begins with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. This intermediate then undergoes an intramolecular cyclodehydration under acidic conditions to yield the final benzimidazole product. rsc.org This fundamental reaction has been adapted using various substituted o-phenylenediamines and carboxylic acids to produce a diverse library of benzimidazole derivatives. For instance, the synthesis of 6-methoxy-2-substituted-1H-benzimidazoles can be achieved by reacting 4-methoxy-1,2-phenylenediamine with various substituted carboxylic acids in the presence of a Lewis acid catalyst like BF3•OEt2 in dichloromethane (B109758) (CH2Cl2). imedpub.com

Weidenhagen Reaction Principles Applied to Benzimidazole-1,2-diamine Architectures

The Weidenhagen reaction provides an alternative classical route, utilizing aldehydes or ketones as the one-carbon synthon instead of carboxylic acids. rsc.orgsemanticscholar.org This method involves reacting a 1,2-diaminobenzene with a carbonyl compound, often in an alcohol/water solvent system. orientjchem.orgresearchgate.net A key feature of the Weidenhagen reaction is the requirement of an oxidizing agent, such as a bivalent copper salt like copper(II) acetate, to facilitate the final aromatization step. orientjchem.orgsemanticscholar.orgresearchgate.net

The reaction proceeds through the initial formation of a Schiff base between the o-phenylenediamine and the aldehyde, followed by cyclization to form a dihydrobenzimidazole (benzimidazoline) intermediate. uit.no The added oxidant is then necessary to dehydrogenate this intermediate, leading to the aromatic 2-substituted benzimidazole. ijariie.com While aldehydes are used extensively, the use of ketones is more limited. rsc.org The classical Weidenhagen conditions can be severe, sometimes requiring high temperatures, which has spurred the development of numerous modified procedures with milder conditions and a wider variety of catalysts and oxidants. rsc.orgsemanticscholar.org

Condensation Reactions Involving ortho-Phenylenediamines for Benzimidazole Formation

The condensation of ortho-phenylenediamines with single-carbon electrophiles is the most prevalent strategy for synthesizing the benzimidazole ring system. thieme-connect.comnih.gov This approach encompasses reactions with a broad range of functional groups, including aldehydes, carboxylic acids, and their derivatives like orthoesters and nitriles. encyclopedia.pubjyoungpharm.org

The condensation of o-phenylenediamines with aldehydes is a widely used method for preparing 2-substituted benzimidazoles. ijariie.comrsc.org These reactions are often performed under oxidative conditions, as the initial cyclization product is a benzimidazoline that requires oxidation to the aromatic benzimidazole. ijariie.com A vast number of catalysts and reagents have been developed to promote this transformation under milder conditions, including various Lewis acids, mineral acids, and oxidants. nih.govjyoungpharm.org For example, lanthanum chloride has been reported as an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes in acetonitrile (B52724) at room temperature. ijariie.com

Similarly, the reaction with carboxylic acids, central to the Phillips-Ladenburg synthesis, remains a primary method. ijariie.com High yields are often achieved by simply heating the o-phenylenediamine with the carboxylic acid, sometimes with a catalyst like polyphosphoric acid or under reflux conditions. sphinxsai.com The reaction of 4-methoxy-benzene-1,2-diamine with different carboxylic acids in the presence of boron trifluoride etherate demonstrates the application of this method for synthesizing specific methoxy-substituted benzimidazoles. imedpub.com

| Aldehyde | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrobenzaldehyde | Na3AlF6 (2 mol%) | Ethanol (B145695) | 50 °C | High | nih.gov |

| Various Aromatic Aldehydes | Ammonium Chloride | Ethanol | 80-90 °C | Good | ijariie.com |

| Various Aromatic Aldehydes | Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temp | 85-95% | ijariie.comresearchgate.net |

| p-Nitrobenzaldehyde | None | Methanol (B129727) | Room Temp, 1 min | 96% | uit.no |

| p-Cyanobenzaldehyde | None | Methanol | Room Temp, 1 min | 95% | uit.no |

Orthoesters serve as valuable alternatives to carboxylic acids and aldehydes for the synthesis of 2-substituted benzimidazoles. jyoungpharm.org The reaction between an o-phenylenediamine and an orthoester typically proceeds under milder conditions than the classical Phillips-Ladenburg reaction. A facile synthesis using various Lewis acids like ZrCl4, SnCl4, and TiCl4 as catalysts has been reported to be highly effective at room temperature. ijariie.commdpi.comglobalresearchonline.net This method avoids the high temperatures and strongly acidic environments often required for condensations with carboxylic acids. Nano-Ni(II)/Y zeolite has also been used as an efficient catalyst for the condensation of o-phenylenediamines with orthoesters under solvent-free conditions. rsc.org

The direct condensation of o-phenylenediamines with nitriles is another important route, particularly valuable due to the wide availability of nitriles as commodity chemicals. encyclopedia.pub This reaction also typically requires acidic conditions or high temperatures to facilitate the cyclization of the intermediate amidine. rsc.org

Contemporary and Green Synthetic Strategies for this compound

In recent decades, a significant focus of chemical synthesis has been the development of environmentally benign or "green" methods. This trend has heavily influenced the synthesis of benzimidazoles, leading to strategies that minimize waste, avoid hazardous solvents, and reduce energy consumption. thieme-connect.comrsc.org These contemporary approaches often employ efficient catalysts, alternative energy sources like microwaves, and non-toxic reaction media. sphinxsai.comglobalresearchonline.net

A key area of innovation is the use of novel and recyclable catalysts. Lewis acids such as erbium triflate (Er(OTf)3) and zinc triflate have been shown to be effective and reusable catalysts for benzimidazole synthesis. sphinxsai.commdpi.com Er(OTf)3, for example, can promote the synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave irradiation conditions with high selectivity and in short reaction times. mdpi.com The synthesis of 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine, a related diamine, has been achieved from 3,6-dimethoxybenzene-1,2-diamine (B2530320) and cyanogen (B1215507) bromide. acs.org

The use of heterogeneous catalysts, such as zeolites and various metal oxides on solid supports, offers advantages in terms of easy separation and catalyst recycling. rsc.orgmdpi.com For instance, the synthesis of 5-Methoxy-1H-benzimidazole has been reported using zinc oxide nanoparticles as a catalyst with formic acid. researchgate.net Solvent-free methods, often involving grinding the reactants together with a catalyst, represent another green approach. sphinxsai.comscirp.org The reaction of 1,2-diamines with aldehydes using potassium ferrocyanide (K4[Fe(CN)6]) as a catalyst under grinding conditions is a mild, inexpensive, and green process. sphinxsai.com

Furthermore, water has been explored as a green solvent for these reactions. An efficient synthesis of 2-aryl benzimidazoles from arylidene malononitrile (B47326) and 1,2-phenylenediamine derivatives has been reported to proceed in high yields in water, without the need for any additional catalyst. scirp.org Similarly, a catalyst- and additive-free condensation of 1,2-diaminoarenes and aldehydes in methanol at room temperature takes only one minute, highlighting a remarkably practical and mild green protocol. uit.no These modern methods are applicable to substituted precursors like 4-methoxy-o-phenylenediamine, providing efficient and sustainable routes to compounds in the 6-methoxybenzimidazole family.

| Reactants | Method/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| o-Phenylenediamine + Orthoesters | ZrOCl2·8H2O, TiCl4, etc. | Room Temperature | Mild conditions, efficient Lewis acid catalysis | mdpi.comglobalresearchonline.net |

| o-Phenylenediamine + Aldehydes | K4[Fe(CN)6] | Solvent-free, grinding | Inexpensive catalyst, mild, no solvent | sphinxsai.com |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Er(OTf)3 (1 mol%) | Microwave, solvent-free | Fast, high selectivity, low catalyst loading | mdpi.com |

| 1,2-Phenylenediamine + Arylidene malononitrile | None | Aqueous media or solvent-free heating (90°C) | Catalyst-free, green solvent (water) or no solvent | scirp.org |

| 4-Methyl-1,2-phenylenediamine + Formic Acid | ZnO nanoparticles | 70 °C | Heterogeneous catalyst | researchgate.net |

| o-Phenylenediamine + Aldehydes | None | Methanol, Room Temp, 1 min | Extremely fast, catalyst-free, mild | uit.no |

Green Chemistry Principles in Benzimidazole-1,2-diamine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of benzimidazole synthesis, this translates to the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. dergipark.org.tr This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. eijppr.comjocpr.com

The synthesis of benzimidazoles through the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be significantly expedited using microwave irradiation. chemmethod.comdergipark.org.tr For instance, the reaction of o-phenylenediamine with formic acid can be completed in a domestic microwave oven, followed by neutralization to obtain the benzimidazole product. jocpr.com This method often avoids the need for harsh catalysts and long reaction times associated with traditional methods. chemmethod.com The use of microwave heating in conjunction with solvents like ethanol or even under solvent-free conditions further enhances the green credentials of these protocols. mdpi.comsioc-journal.cn For example, a one-pot, two-step protocol for synthesizing 2-aryl-benzimidazole-3-oxide derivatives was developed using microwave heating, with a total reaction time of just 40 minutes and using only water and ethanol as solvents. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Benzimidazole Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Moderate to high | Often higher |

| By-products | Can be significant | Often reduced |

| Solvents | Often requires high-boiling, hazardous solvents | Can be performed with greener solvents or solvent-free |

This table provides a general comparison based on findings in the cited literature.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating a neat mixture, minimize waste and can lead to improved reaction kinetics. acgpubs.org Several solvent-free methods for benzimidazole synthesis have been reported, often in combination with catalytic approaches. acgpubs.orgrsc.org For example, the condensation of 1,2-diamines with aldehydes can be efficiently catalyzed by potassium ferrocyanide under solvent-free conditions, providing high yields in a short time. chemmethod.comacgpubs.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of synthetic methods that proceed in aqueous media is a significant goal in green chemistry. acgpubs.org While the reactants in benzimidazole synthesis may have limited water solubility, the use of catalysts or co-solvents can facilitate the reaction in an aqueous environment. rsc.org For instance, the synthesis of 2-substituted benzimidazoles has been achieved in water using an onion extract as a green catalyst. acgpubs.org

Continuous Flow Synthesis of Benzimidazole-1,2-diamine Precursors and Derivatives

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. azolifesciences.commdpi.com These benefits are particularly relevant for industrial applications. acs.org

Flow chemistry enables the integration of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. eurekaselect.comingentaconnect.com This "one-pot" or "cascade" approach significantly improves efficiency and reduces waste. A novel continuous flow protocol has been developed for the one-pot synthesis of benzimidazoles via a reductive cyclization method. eurekaselect.comingentaconnect.com This process involves the acylation of an o-nitroaniline followed by hydrogenation and cyclization in a continuous stream, using a platinum on carbon (Pt/C) catalyst to achieve quantitative yields. eurekaselect.comingentaconnect.com Similarly, the synthesis of tricyclic benzimidazole derivatives has been achieved using a continuous flow reactor, integrating reductive cyclization and dehydration steps. scispace.com

The scalability of a synthetic process is a critical factor for its industrial application. acs.org Continuous flow systems are inherently more scalable than batch reactors because production can be increased by simply running the system for a longer duration or by "scaling out" (using multiple reactors in parallel). azolifesciences.com The synthesis of various benzimidazole derivatives has been successfully scaled up using flow chemistry. For example, a gram-scale flow synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a key intermediate for anti-inflammatory drug discovery, has been demonstrated. mdpi.comnih.gov This highlights the potential of flow chemistry to produce pharmaceutically relevant compounds on an industrial scale. azolifesciences.comacs.org

Catalytic Methodologies for Benzimidazole-1,2-diamine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. A wide array of catalysts have been developed for benzimidazole synthesis.

The most common route to benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. acgpubs.orguit.no This reaction is often facilitated by a catalyst to overcome the energy barrier of the cyclization and subsequent dehydration/oxidation steps.

A variety of catalysts have been employed, including:

Lewis acids: Zinc triflate, chemmethod.com zirconium tetrachloride, mdpi.com and boron trifluoride etherate have been shown to effectively catalyze the condensation. imedpub.com

Brønsted acids: p-Toluenesulfonic acid and silica (B1680970) sulfuric acid are effective catalysts. rsc.org

Metal-based catalysts: Nanoparticles of iron oxide, rsc.org copper iodide, rsc.org and manganese complexes have been used. acs.org Iron-catalyzed acceptorless dehydrogenative coupling of alcohols with aromatic diamines provides an eco-friendly route to 1,2-disubstituted benzimidazoles. nih.gov

Nanocatalysts: The use of nanomaterials as catalysts offers advantages such as high surface area and reusability. rsc.org Examples include ZnO nanoparticles and Fe3O4@SiO2/collagen nanomaterials. rsc.org

Biocatalysts and green catalysts: Natural extracts, such as onion extract, have been explored as environmentally friendly catalysts. acgpubs.org

The choice of catalyst can influence the reaction conditions, yield, and selectivity. For instance, some catalysts are effective under solvent-free conditions, while others work best in specific solvents. acgpubs.orgrsc.org The development of reusable heterogeneous catalysts is a key area of research, as it simplifies product purification and reduces waste. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| o-Phenylenediamine |

| Formic acid |

| 2-Aryl-benzimidazole-3-oxide |

| Ethanol |

| Water |

| Potassium ferrocyanide |

| o-Nitroaniline |

| Platinum on carbon (Pt/C) |

| N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one |

| Zinc triflate |

| Zirconium tetrachloride |

| Boron trifluoride etherate |

| p-Toluenesulfonic acid |

| Silica sulfuric acid |

| Iron oxide |

| Copper iodide |

| Manganese |

| ZnO |

| Fe3O4@SiO2/collagen |

| Onion extract |

| 4-Methoxy-benzene-1,2-diamine |

| 3,6-Dimethoxybenzene-1,2-diamine |

| Cyanogen bromide |

| 2-mercapto-5-methoxybenzimidazole |

| Carbon disulfide |

| Sodium hydroxide |

| Potassium hydroxide |

Application of Lewis Acid Catalysts

Lewis acid catalysis has proven to be a potent strategy for the synthesis of benzimidazole derivatives. Various Lewis acids have been shown to effectively catalyze the reaction between o-phenylenediamines and orthoesters or aldehydes. mdpi.comresearchgate.net

Notably, lanthanide triflates, such as erbium(III) triflate (Er(OTf)₃), have emerged as highly efficient and recyclable catalysts. beilstein-journals.orgmdpi.com The use of Er(OTf)₃ in water promotes the selective synthesis of 1,2-disubstituted benzimidazoles from the reaction of o-phenylenediamine and aldehydes. beilstein-journals.org The catalyst's role is to activate the aldehyde, facilitating the formation of a bisimine intermediate which then undergoes intramolecular cyclization and a subsequent 1,3-hydride shift to yield the final product. beilstein-journals.org The choice of aldehyde is crucial, with electron-rich aldehydes favoring the formation of 1,2-disubstituted benzimidazoles, while electron-deficient aldehydes tend to yield 2-monosubstituted products under the same conditions. beilstein-journals.org

Other Lewis acids like ZrCl₄, SnCl₄·5H₂O, TiCl₄, BF₃·Et₂O, ZrOCl₂·8H₂O, and HfCl₄ have also demonstrated high catalytic activity in the synthesis of benzimidazoles from o-phenylenediamines and orthoesters. mdpi.comresearchgate.net A zinc-proline complex has been reported as a water-soluble and recyclable Lewis acid catalyst for the selective synthesis of 1,2-disubstituted benzimidazoles at ambient temperature. scispace.com

A bipyridinium-based photocatalyst with both redox activity and a Lewis acid site has been utilized for the synthesis of mono- and disubstituted benzimidazoles. acs.org In this system, the Lewis acid site activates the intermediate aldehyde for reaction with o-phenylenediamine. acs.org

Table 1: Examples of Lewis Acid Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Er(OTf)₃ | o-phenylenediamine, Aldehydes | 1,2-disubstituted benzimidazoles | Eco-friendly, recyclable, selective for electron-rich aldehydes. beilstein-journals.org |

| ZrCl₄, SnCl₄·5H₂O, TiCl₄, BF₃·Et₂O | o-phenylenediamines, Orthoesters | Benzimidazole derivatives | High catalytic activity. researchgate.net |

| Zn-proline complex | o-phenylenediamines, Aldehydes | 1,2-disubstituted benzimidazoles | Water-soluble, recyclable, ambient temperature. scispace.com |

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysts have been extensively employed in the synthesis of benzimidazoles, offering diverse and efficient pathways. These methods often involve dehydrogenative coupling and cyclization reactions.

Iron, being an earth-abundant and low-toxicity metal, has garnered significant attention. Iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines provides a selective route to 1,2-disubstituted benzimidazoles. researchgate.netnih.govfrontiersin.org Tricarbonyl (η⁴-cyclopentadienone) iron complexes, also known as Knölker-type catalysts, are particularly effective in this transformation, which releases only water and hydrogen gas as byproducts. nih.govfrontiersin.org The reaction proceeds via the initial formation of an aldehyde from the alcohol, followed by condensation with the diamine and subsequent cyclization. frontiersin.org

Ruthenium-polyoxoniobate complexes have also been shown to be efficient for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, with the product selectivity being controlled by the choice of solvent. researchgate.net Similarly, manganese(I) complexes have been used for the acceptorless dehydrogenative coupling of alcohols and aromatic diamines. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki coupling of arylboronic acids with N-substituted-2-halobenzimidazoles, represent another important strategy for accessing 1,2-disubstituted benzimidazoles. researchgate.net Copper-catalyzed C-N coupling reactions of benzimidazole with aryl halides have also been reported. biointerfaceresearch.com

Table 2: Transition Metal Catalysts for Benzimidazole Synthesis

| Catalyst | Reaction Type | Reactants | Product |

|---|---|---|---|

| Iron complexes (e.g., Knölker-type) | Acceptorless Dehydrogenative Coupling | Primary alcohols, Aromatic diamines | 1,2-disubstituted benzimidazoles researchgate.netnih.govfrontiersin.org |

| Ruthenium-polyoxoniobate complexes | Dehydrogenative Coupling | Alcohols, Aromatic diamines | 2-substituted and 1,2-disubstituted benzimidazoles researchgate.net |

| Manganese(I) complexes | Acceptorless Dehydrogenative Coupling | Alcohols, Aromatic diamines | 2-substituted and 1,2-disubstituted benzimidazoles researchgate.net |

| Palladium catalysts | Suzuki Coupling | N-substituted-2-halobenzimidazoles, Arylboronic acids | 1,2-disubstituted benzimidazoles researchgate.net |

Heterogeneous Catalysis and Nanocatalysts

The use of heterogeneous catalysts and nanocatalysts in benzimidazole synthesis aligns with the principles of green chemistry, offering advantages such as easy separation, reusability, and often milder reaction conditions. tandfonline.comdoi.org

Magnetic nanocatalysts, in particular, have been widely explored due to their straightforward recovery from the reaction mixture using an external magnet. tandfonline.com Examples include Fe₃O₄ nanoparticles, often supported on materials like silica or chitosan, which have been used for the synthesis of 1,2-disubstituted benzimidazoles from 1,2-diamines and aldehydes. biointerfaceresearch.comacademie-sciences.fr Other magnetic nanocatalysts like CoFe₂O₄ have also been employed. tandfonline.com

Various other nanocatalysts have been reported, including:

Fe₂O₃ nanoparticles: Used for the synthesis of benzimidazoles from phenylenediamine and boric acid. ajrconline.org

Zirconia and sulfated zirconia nanoparticles: Effective for the reaction of o-phenylenediamine and aldehydes.

Copper(II) oxide (CuO) nanoparticles: Utilized for C-N coupling reactions of benzimidazole. biointerfaceresearch.com

ZnO nanoparticles: Employed in a ball-milling technique for the condensation of 1,2-benzenediamine with aldehydes. rsc.org

ZnO@SO₃H@Tropine: A nanoporous catalyst for the synthesis of pyrimido[1,2-a]benzimidazoles. rsc.org

Heterogeneous catalysts based on metal-organic frameworks (MOFs), such as Fe-MOF, have also been shown to be effective for the synthesis of benzimidazoles via oxidative condensation. ctu.edu.vn

Biocatalysis and Organocatalysis in Benzimidazole-1,2-diamine Synthesis

Biocatalysis and organocatalysis represent emerging frontiers in the synthesis of benzimidazole derivatives, offering mild and often highly selective transformations.

Biocatalysis: The use of enzymes in organic synthesis is gaining traction. Lipase TL IM from Thermomyces lanuginosus has been employed to catalyze the aza-Michael addition of benzimidazoles to α,β-unsaturated compounds in a continuous-flow microreactor system. mdpi.com This method provides a scalable and efficient route to N-substituted benzimidazole derivatives under mild conditions. mdpi.com

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. Chiral organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been developed and investigated for their catalytic activity. researchgate.netmdpi.com These bifunctional catalysts, containing a 1,2-benzenediamine H-bond donor, have been tested in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com While the initial results showed moderate conversion and enantioselectivity, this area holds promise for the development of more efficient chiral catalysts. mdpi.com Potassium ferrocyanide (K₄[Fe(CN)₆]) has been reported as an inexpensive and eco-friendly organocatalyst for the solvent-free synthesis of benzimidazoles from 1,2-diamines and aldehydes. acgpubs.org

Asymmetric and Chiral Synthesis of Benzimidazole-1,2-diamine Derivatives

The development of asymmetric methods to synthesize chiral benzimidazole derivatives is of great importance due to their potential applications in medicinal chemistry and as chiral ligands or catalysts. researchgate.net

Enantioselective Approaches using Chiral Catalysts

A significant breakthrough in this area is the use of a chiral N,N'-dioxide/Sc(III) complex to catalyze the asymmetric ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines. nih.gov This method generates benzimidazoles with chiral side chains in excellent yields and high enantioselectivities (up to 97% ee) under mild conditions. nih.gov The reaction proceeds through a sequential process involving the asymmetric ring-opening of the cyclopropyl ketone, intramolecular cyclization via nucleophilic attack of the amino group, followed by a retro-Mannich reaction. thieme-connect.com

Another approach involves the use of chiral phosphoric acids as organocatalysts. A chiral phosphoric acid derived from a benzimidazole scaffold has been synthesized and applied in the asymmetric synthesis of (S)-2-Phenyl-2,3-dihydroquinazolin-4-(1H)-one. researchgate.net Furthermore, axially chiral N-aryl benzimidazoles have been constructed with high enantioselectivity using a chiral phosphoric acid catalyst via the reaction of N¹-(aryl)benzene-1,2-diamines with multicarbonyl compounds. researchgate.net

Diastereoselective Synthesis of Substituted Diamines

The synthesis of new enantiomeric benzimidazoles has been achieved starting from readily available enantiomeric trans-1,2-diaminocyclohexane. This multi-step synthesis allows for the preparation of a series of benzimidazoles substituted at the 2-position with various alkyl, aryl, and heteroaryl groups. researchgate.net While the primary focus of the provided information is on enantioselective synthesis, the use of chiral starting materials like trans-1,2-diaminocyclohexane inherently introduces diastereoselectivity in subsequent reactions where new stereocenters are formed. The synthesis of 6-methoxy-2-mercaptobenzimidazole has been reported from 4-methoxy-o-phenylenediamine, highlighting a pathway to substituted benzimidazoles. researchgate.net

Retrosynthetic Strategies for this compound

Retrosynthetic analysis is a powerful methodology used in organic synthesis to plan the synthesis of a target molecule. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. This section outlines the retrosynthetic strategies for the synthesis of this compound.

The primary retrosynthetic disconnection for this compound involves the N-N bond of the hydrazine (B178648) moiety at the 1- and 2-positions of the benzimidazole ring. However, a more practical and common approach is to first disconnect the 1-amino group, which is a type of functional group interconversion (FGI). This leads to a key intermediate, 2-amino-6-methoxybenzimidazole.

Figure 1: Primary Retrosynthetic Disconnection

This initial disconnection simplifies the target molecule to a more accessible precursor. The synthesis of 2-amino-6-methoxybenzimidazole can then be approached through established methods for 2-aminobenzimidazole (B67599) synthesis.

A further retrosynthetic step involves the disconnection of the 2-amino-6-methoxybenzimidazole into its fundamental building blocks. This is achieved by breaking the two C-N bonds of the imidazole (B134444) ring. This leads to the key precursor, 4-methoxy-1,2-phenylenediamine, and a one-carbon (C1) synthon, which is typically derived from reagents like cyanogen bromide.

Figure 2: Secondary Retrosynthetic Disconnection

This analysis provides a clear and logical pathway for the synthesis of this compound, starting from readily available materials. The forward synthesis would therefore involve the synthesis of 4-methoxy-1,2-phenylenediamine, followed by cyclization to form 2-amino-6-methoxybenzimidazole, and finally, amination to yield the target molecule.

A plausible forward synthetic approach based on this retrosynthetic analysis is detailed below:

Synthesis of the Key Precursor: The synthesis of 4-methoxy-1,2-phenylenediamine is a critical first step. This can be achieved through the reduction of 4-methoxy-2-nitroaniline.

Formation of the Benzimidazole Ring: The synthesized 4-methoxy-1,2-phenylenediamine can then be cyclized to form 2-amino-6-methoxybenzimidazole. A common method for this transformation is the reaction with cyanogen bromide. researchgate.net

Final Amination Step: The final step to obtain this compound is the amination of 2-amino-6-methoxybenzimidazole. A convenient and widely used method for this is the reaction with hydroxylamine-O-sulfonic acid. tandfonline.com

The following tables summarize the key precursors and synthetic steps derived from the retrosynthetic analysis.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Methoxy-1,2-phenylenediamine | A benzene (B151609) ring substituted with a methoxy group and two adjacent amino groups. | Starting material for the formation of the benzimidazole core. |

| 2-Amino-6-methoxybenzimidazole | A benzimidazole ring with an amino group at the 2-position and a methoxy group at the 6-position. | Key intermediate that undergoes amination to form the final product. |

Table 2: Overview of the Synthetic Strategy

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction | 4-methoxy-2-nitroaniline, H2, Pd/C | 4-Methoxy-1,2-phenylenediamine |

| 2 | Cyclization | 4-methoxy-1,2-phenylenediamine, Cyanogen bromide | 2-Amino-6-methoxybenzimidazole |

| 3 | Amination | 2-amino-6-methoxybenzimidazole, Hydroxylamine-O-sulfonic acid | This compound |

This systematic retrosynthetic approach allows for a well-defined and efficient synthesis of this compound, relying on established and reliable chemical transformations.

Investigation of Reaction Pathways and Intermediate Species

The formation of the 1,2-diaminobenzimidazole scaffold primarily proceeds through two established synthetic routes, each involving distinct intermediate species.

One of the primary methods for synthesizing 1,2-diaminobenzimidazoles is through the N-amination of 2-aminobenzimidazoles . researchgate.netoup.com This reaction typically employs an aminating agent such as hydroxylamine-O-sulfonic acid. researchgate.netoup.comtandfonline.com The reaction pathway is proposed to initiate with the nucleophilic attack of the N1-atom of the 2-aminobenzimidazole on the aminating agent. This is followed by a rearrangement and proton transfer steps to yield the final 1,2-diaminobenzimidazole. The presence of a methoxy group at the 6-position, derived from a starting material like 4-methoxy-o-phenylenediamine, is not expected to directly participate in this amination step but would influence the electron density of the benzimidazole ring system.

A second significant pathway involves the cyclization of o-acylhydrazidoanilines with cyanogen bromide . tandfonline.comacs.org This multi-step synthesis begins with the acylation of an o-nitrophenylhydrazine, followed by reduction of the nitro group to an amine, yielding the key o-acylhydrazidoaniline intermediate. The subsequent reaction with cyanogen bromide induces cyclization to form the 1,2-diaminobenzimidazole structure. acs.org The mechanism of this cyclization is thought to involve the formation of a cyanamide (B42294) intermediate, which then undergoes intramolecular cyclization.

The interaction of 1,2-diaminobenzimidazole with various electrophiles can lead to the formation of more complex heterocyclic systems. For instance, condensation reactions with N-arylmaleimides can yield substituted tetrahydrobenzimidazolepyrimidines. bibliomed.org The reaction mechanism involves the initial nucleophilic addition of one of the amino groups of the 1,2-diaminobenzimidazole to the double bond of the maleimide, forming an intermediate which then undergoes cyclization. bibliomed.org

| Starting Material | Reagent | Key Intermediate | Product | Reference(s) |

| 2-Aminobenzimidazole | Hydroxylamine-O-sulfonic acid | N-aminated intermediate | 1,2-Diaminobenzimidazole | researchgate.netoup.comtandfonline.com |

| o-Nitrophenylhydrazine | 1. Acyl chloride2. Reducing agent3. Cyanogen bromide | o-Acylhydrazidoaniline | 1,2-Diaminobenzimidazole | tandfonline.comacs.org |

| 1,2-Diaminobenzimidazole | N-Arylmaleimide | Michael adduct | Tetrahydrobenzimidazolepyrimidine | bibliomed.org |

Catalytic Reaction Mechanisms (e.g., Activation, Deactivation, Regeneration)

While the direct synthesis of 1,2-diaminobenzimidazoles often relies on stoichiometric reagents, catalytic methods are prevalent in the synthesis of the precursor 2-aminobenzimidazoles and in subsequent reactions. For instance, the synthesis of 1,2-disubstituted benzimidazoles, which shares some mechanistic principles with benzimidazole formation in general, can be efficiently catalyzed by phosphoric acid. nih.gov In this case, the catalyst activates the carbonyl group of an aldehyde, facilitating nucleophilic attack by the o-phenylenediamine. nih.gov

The proposed catalytic cycle for the formation of a 1,2-disubstituted benzimidazole, which provides insight into the activation steps, is as follows:

Activation: The acid catalyst protonates the aldehyde, increasing its electrophilicity.

Nucleophilic Attack: The o-phenylenediamine attacks the activated carbonyl, leading to the formation of a monoimine or bisimine intermediate.

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the benzimidazole core.

Catalyst Regeneration: The catalyst is regenerated and can participate in another cycle.

In the context of 1,2-diaminobenzimidazole synthesis via the N-amination route, the catalyst's role would be more focused on the synthesis of the starting 2-aminobenzimidazole. For the o-acylhydrazidoaniline route, catalysts could be employed in the reduction of the nitro group.

Influence of Reaction Conditions on Selectivity and Mechanism

The reaction conditions play a crucial role in determining the selectivity and influencing the operative reaction mechanism in benzimidazole synthesis. In the broader context of benzimidazole formation from o-phenylenediamines and aldehydes, the choice of solvent and catalyst can direct the reaction towards either 2-substituted or 1,2-disubstituted products. For example, water has been shown to be a beneficial medium for the chemoselective synthesis of 1,2-disubstituted benzimidazoles. rsc.org

In the synthesis of 1,2-diaminobenzimidazoles, the reaction conditions must be carefully controlled to favor the desired N-amination or cyclization pathway. For the N-amination of 2-aminobenzimidazoles with hydroxylamine-O-sulfonic acid, the pH of the reaction medium is a critical parameter that can affect the reactivity of both the substrate and the reagent.

For the cyclization of o-acylhydrazidoanilines, the temperature and choice of solvent can influence the rate and yield of the cyclization step. The presence of a base is typically required to neutralize the hydrobromic acid formed during the reaction with cyanogen bromide. acs.org

The electronic nature of substituents on the o-phenylenediamine ring, such as a 6-methoxy group, can also impact the reaction mechanism and selectivity. An electron-donating group like methoxy would increase the nucleophilicity of the amino groups, potentially accelerating the initial steps of the reaction. However, it is not expected to alter the fundamental reaction pathway towards the formation of the 1,2-diamine structure.

| Parameter | Influence | Example | Reference(s) |

| Solvent | Can affect selectivity and reaction rates. | Water promotes the selective synthesis of 1,2-disubstituted benzimidazoles. | rsc.org |

| Catalyst | Activates reactants and can control selectivity. | Phosphoric acid catalyzes the formation of 1,2-disubstituted benzimidazoles. | nih.gov |

| pH | Influences the protonation state of reactants. | Critical for the N-amination of 2-aminobenzimidazoles. | |

| Substituents | Electronic effects can alter reactivity. | A methoxy group increases the nucleophilicity of the starting diamine. |

Advanced Spectroscopic and Crystallographic Characterization of 6 Methoxybenzimidazole 1,2 Diamine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of benzimidazole (B57391) derivatives in solution. walshmedicalmedia.com ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, respectively, while 2D NMR techniques like COSY and HMBC reveal connectivity between atoms. ugm.ac.id

¹H NMR Spectroscopy: The ¹H NMR spectra of benzimidazole derivatives typically show distinct signals for aromatic protons, protons of the imidazole (B134444) ring, and any substituents. For instance, in N-substituted benzimidazoles, the absence of a peak between 11 and 12 ppm, characteristic of the NH proton, confirms successful substitution at the nitrogen atom. tsijournals.comtsijournals.com The chemical shifts of aromatic protons are influenced by the electronic nature of substituents on the benzimidazole ring. acs.org In a study of 1-isopropyl-6-methoxy-4-nitro-1H-benzo[d]imidazole, the aromatic protons appeared as singlets at δ 7.24 and 7.82 ppm, while the methoxy (B1213986) group protons resonated as a singlet at δ 3.96 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to substitution patterns. For example, in 2-butyl-1H-benzo[d]imidazole, the carbons of the benzimidazole core resonate at δ 152.3, 132.3, 132.1, 127.6, and 114.0 ppm. rsc.org The methoxy carbon in 6-methoxy derivatives typically appears around 55-56 ppm. rsc.orgresearchgate.net

Interactive Data Table: Representative NMR Data for Benzimidazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-methyl-1H-benzo[d]imidazole | CDCl₃ | 7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H) | Not specified | rsc.org |

| 2-butyl-1H-benzo[d]imidazole | CDCl₃ | 7.68–7.59 (m, 1H), 7.21–7.06 (m, 4H), 2.79–2.67 (m, 2H), 1.80 (dt, J = 15.5, 7.7 Hz, 2H), 1.17–1.61 (m, 2H), 1.42–1.32 (m, 2H) | 152.3, 132.3, 132.1, 127.6, 114.0, 29.0, 28.2, 20.0, 13.6 | rsc.org |

| 1-Isopropyl-6-methoxy-4-nitro-1H-benzo[d]imidazole | CDCl₃ | 1.67 (2 t, 30 Hz, 6H), 3.96 (s, 1H), 4.69 (m, 1H), 7.24 (s, 1H), 7.82 (s, 1H), 8.26 (s, 1H) | Not specified | nih.gov |

| 5-methoxy-3-nitrobenzene-1,2-diamine | CDCl₃ | 3.53 (br s, 2H), 3.78 (s, 3H), 5.70 (s, 3H), 6.63 (s, 1H), 7.17 (s, 1H) | Not specified | nih.gov |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

In benzimidazole derivatives, characteristic vibrational modes can be assigned to specific functional groups. The N-H stretching vibration of the imidazole ring is typically observed in the region of 3205-3460 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring and any alkyl substituents are generally found in the 2800-3150 cm⁻¹ region. walshmedicalmedia.com

The C=N stretching vibration of the imidazole ring and the C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1400-1625 cm⁻¹ range. mdpi.com The presence of a methoxy group is indicated by C-O stretching vibrations. Out-of-plane C-H bending vibrations and ring skeletal deformations are observed at lower frequencies. researchgate.net

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental FT-IR data, aiding in the precise assignment of vibrational modes. researchgate.netmdpi.comatlantis-press.com

Interactive Data Table: Characteristic FT-IR Bands for Benzimidazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |

| N-H Stretch | 3205-3460 | Characteristic of the imidazole ring. | researchgate.net |

| Aromatic C-H Stretch | 3000-3150 | walshmedicalmedia.commdpi.com | |

| Aliphatic C-H Stretch | 2800-3000 | Present in alkyl-substituted derivatives. | walshmedicalmedia.com |

| C=N and C=C Stretch | 1400-1625 | Vibrations of the benzimidazole core. | mdpi.com |

| C-O Stretch | 1020-1250 | Indicative of a methoxy group. | atlantis-press.com |

| C-H Out-of-plane Bend | 700-900 | researchgate.net |

Mass Spectrometry (HRMS, ESI-MS, GC-MS, TOF-MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. tsijournals.comscirp.org

Different ionization techniques are used depending on the sample's properties. Electron Impact (EI) ionization often leads to extensive fragmentation, providing valuable structural information. libretexts.org Electrospray Ionization (ESI) is a softer ionization technique, typically yielding the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. scirp.org Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives. rsc.org

The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of substituents from the benzimidazole core. The analysis of these fragments helps in confirming the identity and structure of the synthesized compounds. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For benzimidazole derivatives, the UV-Vis spectra typically exhibit absorption bands corresponding to π-π* transitions within the aromatic system. acs.org

The position and intensity of these absorption bands can be influenced by the substituents on the benzimidazole ring and the solvent used. acs.orgacademie-sciences.fr For example, triphenylamine-substituted benzimidazole derivatives show a longer wavelength absorption band around 340 nm, which is attributed to a charge transfer (CT) π-π* transition from the electron-donating triphenylamine (B166846) moiety to the electron-accepting benzimidazole moiety. acs.org In a study of azo dyes derived from benzoic and cinnamic acids, the experimental UV-Vis spectrum in ethanol (B145695) showed a broad absorption band between 350 and 550 nm, indicating the coexistence of different species in solution. academie-sciences.fr The experimental spectra of N-Butyl-1H-benzimidazole have been shown to have a peak at 248 nm, with another peak near 295 nm. researchgate.net

X-ray Diffraction Analysis (Single Crystal X-ray, Powder X-ray) for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

Single Crystal X-ray Diffraction: This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. researchgate.netmdpi.com For instance, the crystal structure of one benzimidazole derivative revealed that the benzimidazole core is planar and that intermolecular C-H···N hydrogen bonds link molecules together. researchgate.net The analysis of single crystal X-ray data allows for the unambiguous determination of the molecular structure in the solid state. biomedres.usnih.govmdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of a powdered sample. pdx.edu The diffraction pattern obtained is a fingerprint of the crystalline material. diamond.ac.uk While not providing the same level of detail as single-crystal XRD, PXRD is a valuable tool for characterizing the bulk material and can be used to identify known crystalline phases by comparing the experimental pattern to databases. pdx.edurigaku.com The high crystallinity of some benzimidazole derivatives has been attributed to their high planarity and intermolecular interactions. nih.govelsevierpure.com

Computational and Theoretical Chemistry Studies of 6 Methoxybenzimidazole 1,2 Diamine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Geometric Structures

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic and geometric characteristics of molecular systems. For benzimidazole (B57391) derivatives, DFT calculations, often employing methods like B3LYP with various basis sets, are instrumental in elucidating their fundamental properties. irjweb.comresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

Predicting the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of computational chemistry. pennylane.ai Molecular geometry optimization involves finding the minimum energy structure on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. pennylane.ai This process is foundational, as an accurate geometry is essential for the reliability of subsequent calculations of molecular properties. pennylane.ai

Electronic Band Structure and Orbital Analysis (HOMO-LUMO Gaps)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. irjweb.comschrodinger.com Conversely, a larger gap implies greater stability. irjweb.com The energies of the HOMO and LUMO are also related to the molecule's ability to donate and accept electrons, respectively. scispace.com DFT calculations are widely used to determine these orbital energies and the resulting energy gap. schrodinger.com For example, in a study of a triazine derivative of benzimidazole, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, providing a measure of its chemical reactivity. irjweb.com

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| ΔE (HOMO-LUMO Gap) | - |

Note: Specific values for 6-Methoxybenzimidazole-1,2-diamine require dedicated computational studies.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes predicting vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). For instance, in the study of a benzimidazole derivative, DFT calculations were used to perform a detailed vibrational analysis. researchgate.net Similarly, theoretical calculations of electronic spectra can help in understanding the electronic transitions within the molecule, which are related to the HOMO-LUMO energy gap. schrodinger.comresearchgate.net

Exploration of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical properties and reactivity. researchgate.netmdpi.com

Chemical Hardness, Softness, and Electrophilicity Indices

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies: scispace.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. scispace.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. scispace.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. scispace.com

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative measure of the molecule's reactivity. For example, a high electrophilicity index suggests that the molecule is a good electrophile.

Table 2: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | - |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Chemical Softness (S) | 1 / η | - |

| Electrophilicity Index (ω) | χ² / (2η) | - |

Note: Specific values for this compound require dedicated computational studies.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. irjweb.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack.

Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack.

Green regions represent areas with neutral potential.

MEP analysis is crucial for predicting how a molecule will interact with other molecules and for identifying sites of intermolecular interactions. nih.gov For benzimidazole derivatives, the MEP can highlight the electron-rich nitrogen atoms and the electron distribution across the aromatic system. researchgate.net

Molecular Modeling and Simulation Methodologies for Interactions

Molecular modeling and simulation are indispensable tools for understanding the behavior of molecules at an atomic level. These techniques allow for the prediction of how a ligand like this compound might interact with biological targets or other molecules, its dynamic behavior in different environments, and the relationship between its structure and activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

For benzimidazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, docking studies on substituted benzimidazoles have revealed their potential as inhibitors of enzymes like topoisomerase and DNA gyrase, which are crucial for bacterial survival tandfonline.com. In a study on benzimidazole derivatives as potential anticancer agents, molecular docking was used to investigate the binding of potent compounds to the topoisomerase I-DNA complex researchgate.net. The results indicated that these compounds interact with key amino acids in the binding site through hydrogen bonds and other interactions researchgate.net.

In the context of this compound, docking simulations would be employed to predict its interaction with various protein targets. For example, in a study of benzimidazole-based inhibitors for Alzheimer's disease, derivatives synthesized from 4-methoxybenzene-1,2-diamine were docked against acetylcholinesterase and butyrylcholinesterase mdpi.com. The docking analysis helped to understand the binding interactions of the compounds with the active site residues of these enzymes mdpi.com. Such studies on this compound would involve preparing the 3D structure of the ligand and the target protein, defining a binding site, and using a scoring function to rank the different binding poses. The presence of the methoxy (B1213986) group and the diamine substituents would be expected to influence the binding affinity and selectivity through specific hydrogen bonding and hydrophobic interactions.

Table 1: Representative Molecular Docking Parameters for Benzimidazole Derivatives

| Derivative Class | Target Protein | Docking Software | Key Interactions | Reference |

| Triazinane-benzimidazoles | Topoisomerase II | AutoDock 4.2 | High binding energy | tandfonline.com |

| Benzimidazole-based inhibitors | Acetylcholinesterase | Not Specified | Binding to active site residues | mdpi.com |

| Anticancer benzimidazoles | Topoisomerase I-DNA | Not Specified | Hydrogen bonds | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

MD simulations have been applied to study the stability of benzimidazole derivatives within the binding pockets of their target proteins. For example, MD simulations of substituted benzimidazole derivatives complexed with the Mycobacterium tuberculosis KasA protein were performed to confirm the stability of the docked poses researchgate.netresearchgate.net. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex are often analyzed to assess its stability and flexibility mdpi.com. A stable RMSD over the simulation time suggests that the ligand remains bound in a stable conformation.

For this compound, MD simulations could be used to study its conformational flexibility in solution and the stability of its complex with a target protein identified through docking. The simulations would reveal how the ligand and protein adapt to each other's presence and the role of solvent molecules in mediating their interaction. Analysis of the MD trajectory can also provide information on the binding free energy, offering a more accurate prediction of the ligand's affinity for the target.

Table 2: Key Analyses in Molecular Dynamics Simulations of Benzimidazole Systems

| Analysis | Purpose | Typical Findings | Reference |

| RMSD | Assess the stability of the protein-ligand complex. | Stable trajectory indicates a stable binding mode. | mdpi.com |

| RMSF | Evaluate the flexibility of different regions of the protein. | Fluctuations can indicate regions involved in ligand binding. | mdpi.com |

| Binding Energy Calculation | Estimate the affinity of the ligand for the protein. | Lower binding energy suggests stronger binding. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Numerous QSAR studies have been conducted on benzimidazole derivatives to model their various biological activities, including antimicrobial and anticancer effects researchgate.netjst.go.jpnih.govtandfonline.comtandfonline.com. These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods like multiple linear regression or partial least squares to build a model that correlates these descriptors with the observed activity tandfonline.com.

For a series of 1-(4-methoxyphenethyl)-1H-benzimidazole derivatives with antileukemic activity, a 2D-QSAR model was developed that suggested the importance of methoxy and amine groups for the biological activity tandfonline.com. Another QSAR study on antimicrobial benzimidazole derivatives identified logP, electronic parameters, and molecular size and shape as key descriptors jst.go.jp.

A QSAR model for this compound and its analogs could be developed to predict their activity against a specific target. This would involve synthesizing a series of related compounds, measuring their biological activity, calculating a range of molecular descriptors, and then using statistical methods to develop and validate a predictive QSAR model. The model could then be used to guide the design of more potent analogs.

Thermochemical Property Calculations (Enthalpy, Entropy, Heat Capacity)

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are fundamental for understanding the stability and reactivity of a compound. These properties can be calculated using quantum chemical methods.

A study on the thermochemistry of 2-mercapto-5-methoxybenzimidazole, a structurally related compound, reported its standard molar enthalpy of formation in the crystalline and gaseous phases, determined both experimentally and through theoretical calculations nist.gov. The theoretical calculations were performed using the Gaussian-n composite methodology nist.gov. Such studies provide valuable data for understanding the energetic landscape of these molecules.

For this compound, similar computational methods can be employed to calculate its thermochemical properties. These calculations would typically involve geometry optimization followed by frequency calculations at a chosen level of theory, such as Density Functional Theory (DFT). The results would provide insights into the compound's stability and could be used in modeling its behavior in chemical reactions. A comprehensive vibrational analysis of 5-methoxybenzimidazole (B1583823) has been performed, providing insights into the vibrational modes of a closely related structure researchgate.netbenthamdirect.com.

Table 3: Calculated Thermochemical Data for a Related Methoxybenzimidazole Derivative

| Compound | Phase | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) | Method | Reference |

| 2-Mercapto-5-methoxybenzimidazole | Crystalline | -135.5 ± 2.5 | Experimental | nist.gov |

| 2-Mercapto-5-methoxybenzimidazole | Gas | -1.9 ± 3.4 | Experimental | nist.gov |

| 2-Mercapto-5-methoxybenzimidazole | Gas | -7.2 | G3MP2 | nist.gov |

Studies on Nonlinear Optical (NLO) Properties and Molecular Switching

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods.

Benzimidazole derivatives have been investigated for their NLO properties tandfonline.comresearchgate.net. Studies have shown that the NLO response can be tuned by modifying the substituents on the benzimidazole ring rsc.orgnih.govacs.org. For example, quantum chemical studies on benzimidazole derivatives have demonstrated that deprotonation can lead to a significant enhancement of the first hyperpolarizability (β₀), suggesting their potential for use as NLO molecular switches rsc.org. The introduction of donor and acceptor groups can also enhance the NLO response nih.govacs.org.

A computational study on 5-methoxybenzimidazole has shown that it possesses a significant static hyperpolarizability, indicating its potential as an NLO material researchgate.netbenthamdirect.com. For this compound, the presence of the electron-donating methoxy and amino groups is expected to enhance its NLO properties. Theoretical calculations using methods like DFT can be used to compute its polarizability and hyperpolarizability, providing a quantitative measure of its NLO response. The potential for molecular switching could also be investigated by studying the effect of protonation or deprotonation on its NLO properties.

Computational Analysis of Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern the formation of larger, organized structures. These interactions, such as hydrogen bonding and π-π stacking, are crucial in biological systems and material science.

Benzimidazole derivatives are known to participate in a variety of supramolecular interactions. The imidazole (B134444) ring can act as both a hydrogen bond donor and acceptor, while the benzene (B151609) ring can engage in π-π stacking interactions. These interactions can lead to the formation of well-defined supramolecular architectures. The reversible manipulation of G-quadruplex structures through supramolecular host-guest interactions involving imidazoles has been demonstrated nih.gov.

For this compound, the presence of the two amine groups and the methoxy group provides additional sites for hydrogen bonding. The benzimidazole core can participate in π-π stacking. Computational methods can be used to model these interactions and predict the geometry and stability of the resulting supramolecular assemblies. For instance, DFT calculations can be used to study the energetics of dimer formation through hydrogen bonding or π-π stacking. Such studies would provide valuable insights into the self-assembly behavior of this compound and its potential to form functional supramolecular materials.

Applications of 6 Methoxybenzimidazole 1,2 Diamine Derivatives in Advanced Materials and Catalysis

Catalytic Applications of Benzimidazole-1,2-diamine Ligands and Derivatives

Benzimidazole-1,2-diamines are a class of "privileged" ligands in transition-metal catalysis. Their bidentate nature allows for the formation of stable chelate rings with metal centers, while the aromatic backbone provides a rigid and tunable platform. The diamine functionality is a precursor to various ligand types, most notably N-heterocyclic carbenes (NHCs), and can be readily modified to introduce chirality for asymmetric synthesis.

Benzene-1,2-diamine derivatives are effective ligands, particularly in copper-catalyzed cross-coupling reactions. tcichemicals.comrsc.org These ligands coordinate to the metal, creating an electron-rich anionic complex that facilitates rapid oxidative addition, even at room temperature. tcichemicals.com The rigid structure of the benzimidazole (B57391) core and the specific substituents play a crucial role in stabilizing the active catalytic species and influencing the reaction's outcome.

The design of these ligands often involves N-alkylation or N-arylation of the diamine nitrogens, which allows for fine-tuning of the steric and electronic environment around the metal center. The 6-methoxy group on the benzimidazole ring acts as an electron-donating group, which can enhance the electron density at the metal center, potentially increasing its catalytic activity. This principle is demonstrated in related systems; for instance, axially chiral mono(NHC)–Pd(II) and mono(NHC)–Au(I) complexes have been prepared from the structurally similar chiral 6,6'-dimethoxybiphenyl-2,2'-diamine. beilstein-journals.org These catalysts have shown good activity in Suzuki–Miyaura and Heck–Mizoroki coupling reactions, underscoring the utility of methoxy-substituted diamine scaffolds in creating effective catalysts for C-C bond formation. beilstein-journals.org

N-Heterocyclic carbenes (NHCs) have become ubiquitous in catalysis due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes. mdpi.com Benzimidazole-1,2-diamines are excellent precursors for the synthesis of benzimidazole-based NHCs, often referred to as benzimidazolin-2-ylidenes. The synthesis typically involves the reaction of the diamine with an orthoester to form the imidazolium (B1220033) salt precursor, which can then be deprotonated to generate the free carbene for coordination to a metal. mdpi.com

The modularity of this synthesis allows for extensive variation in the NHC structure. sigmaaldrich.com The substituents on the nitrogen atoms and the benzimidazole backbone can be systematically altered to control the steric bulk and electronic properties of the resulting ligand. carbene.de A 6-methoxy group on the benzimidazole ring would enhance the electron-donating ability of the NHC, which can be beneficial for stabilizing metal centers in higher oxidation states and promoting oxidative addition steps in catalytic cycles. Palladium(II) complexes bearing cis-chelating dibenzimidazolin-2-ylidene ligands have demonstrated superiority in Mizoroki-Heck reactions involving aryl chlorides, highlighting the effectiveness of this scaffold. carbene.de

A key application of benzimidazole-1,2-diamine derivatives is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. chemrxiv.orgnih.govfrontiersin.org By using an enantiomerically pure chiral diamine as the starting material, a chiral environment can be established around the metal center. This chirality can be introduced in the backbone of the diamine itself or through chiral substituents on the nitrogen atoms. nih.govmdpi.commdpi.com

Chiral NHC-metal complexes derived from these scaffolds have proven to be powerful catalysts. For example, axially chiral mono(NHC)–Au(I) complexes prepared from chiral 6,6'-dimethoxybiphenyl-2,2'-diamine have been successfully applied in asymmetric intramolecular hydroamination reactions. beilstein-journals.org Although the enantioselectivity was moderate, it demonstrated the principle of transferring chirality from the ligand backbone to the reaction product. beilstein-journals.org

Similarly, the concept of ligand cooperation, where a chiral NHC and a second chiral diamine ligand are combined, has led to highly effective Ru(II) precatalysts. nih.gov These air- and moisture-stable complexes are versatile for the asymmetric hydrogenation of various substrates, including ketones and heterocycles, producing chiral alcohols with high enantiomeric ratios. nih.gov

Table 1: Asymmetric Intramolecular Hydroamination using Chiral Au(I)-NHC Complex (Data sourced from Beilstein J. Org. Chem. 2011, 7, 555–564) beilstein-journals.org

| Entry | Substrate | Catalyst Loading (mol %) | Yield (%) | ee (%) |

| 1 | N-(2-propynyl)tosylamide | 5 | 85 | 40 |

| 2 | N-(2-butynyl)tosylamide | 5 | 88 | 45 |

| 3 | N-(3-phenyl-2-propynyl)tosylamide | 5 | 92 | 52 |

Contributions to Materials Science

The rigidity, planarity, and aromaticity of the benzimidazole core make it an attractive component for the construction of advanced organic materials. Derivatives of 6-methoxybenzimidazole-1,2-diamine can serve as monomers for polymers or as core structures for liquid crystals.

The diamine functionality of this compound allows it to act as a monomer in polycondensation reactions. By reacting it with dicarboxylic acids, diacyl chlorides, or other bifunctional electrophiles, polyamides or other related polymers can be synthesized. The resulting polymers would incorporate the rigid and thermally stable benzimidazole unit into their backbones. Such polymers, known generally as polybenzimidazoles (PBIs), are known for their high thermal and chemical stability.

The presence of the 6-methoxy substituent would act as a pendant group on the polymer chain. This group can modify the polymer's physical properties, such as increasing its solubility in organic solvents, which is often a challenge for rigid-rod polymers. Improved solubility facilitates easier processing and characterization of the material. Furthermore, the methoxy (B1213986) group can influence inter-chain packing and morphology, thereby affecting the bulk mechanical and thermal properties of the polymer.

Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. scirp.org The molecules that form these phases, known as mesogens, typically possess a rigid core and flexible peripheral chains. scirp.org The planar and rigid structure of the benzimidazole ring system makes it an excellent candidate for the core of a mesogen.

Utilization in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Derivatives of benzimidazole have emerged as significant materials in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their structural versatility allows for the fine-tuning of photophysical properties, making them suitable for use as emitters, hosts, or charge-transporting materials. The core structure is often functionalized to enhance quantum efficiency, color purity, and operational stability.

Detailed research has focused on creating novel benzimidazole derivatives to overcome common issues in OLEDs, such as aggregation-caused quenching (ACQ), where molecules in the solid state lose their luminescence efficiency. One successful strategy involves creating hybrid molecules that combine a benzimidazole moiety with a known luminophore, like pyrene. By designing molecules with significant steric hindrance, researchers can disrupt intermolecular aggregation in the solid state, leading to more efficient and purer light emission. nih.gov

For instance, a series of pyrene-benzimidazole derivatives were synthesized with the specific goal of achieving pure blue electroluminescence. The molecular design aimed to decrease crystallinity and reduce dye aggregation. nih.gov An OLED prototype using one such derivative, 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (compound B), as a non-doped emissive layer demonstrated promising performance, comparable to leading fluorescent small-molecule blue emitters. nih.gov